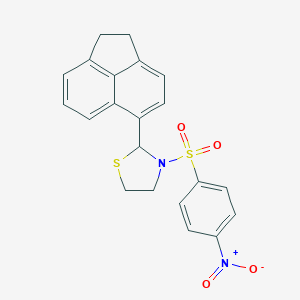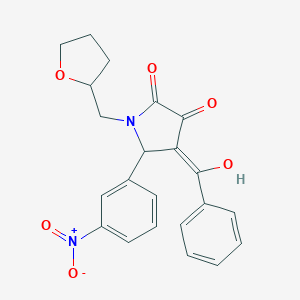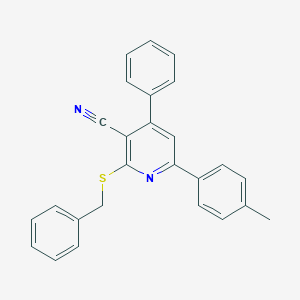
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a synthetic compound that has attracted the attention of researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The synthesis and reactivity of thiazolidine derivatives have been a focus of interest due to their potential in various fields, including medicinal chemistry and materials science. One study explored the synthesis of thiazolidinone derivatives through reactions involving aromatic aldehydes, highlighting the versatility of thiazolidinones in chemical synthesis. This process involves bromination, yielding dibromoarylidene thiazolidinones, which can further react to produce spiro derivatives, azine compounds, and diarylsulfones upon oxidation. This demonstrates the compound's utility in creating a diverse array of chemical structures for further application in scientific research (Kandeel, 1992).
Antimicrobial and Antiurease Activities
The antimicrobial and antiurease activities of thiazolidine derivatives have been investigated, providing insights into their potential therapeutic applications. A study on 7-aminocephalosporanic acid derivatives containing thiazole or thiazolidine nuclei demonstrated moderate antimicrobial activity against test microorganisms and moderate anti-urease activity. These findings suggest that thiazolidine derivatives could be explored further for their bioactive potential (Başoğlu et al., 2013).
Neuropharmacological Properties
Research on the neuropharmacological properties of 4-thiazolidinone derivatives has revealed their potential in modifying the sleep-wakefulness cycle in kindled rats. Compounds such as LES-2658 and LES-1205 showed a significant impact on REM sleep, suggesting these derivatives may have therapeutic applications in managing sleep disturbances related to epileptic conditions. This highlights the potential of thiazolidine derivatives in neuropharmacology and their role in developing new treatments for neurological disorders (Myronenko et al., 2017).
Antioxidant and Anti-inflammatory Properties
A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides explored their antioxidant and anti-inflammatory activities. Certain compounds exhibited significant efficacy in DPPH radical scavenging, lipid peroxide inhibition, and anti-inflammatory activity. These results indicate the potential of thiazolidine derivatives in developing antioxidant and anti-inflammatory agents, which could contribute to treatments for various inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of thiazole-bearing 4-thiazolidinones has been studied, revealing their efficacy in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests. This suggests the potential of these compounds in developing new anticonvulsant drugs, providing a basis for further research into their mechanism of action and therapeutic utility in epilepsy management (Mishchenko et al., 2020).
Eigenschaften
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHINPIQIJIASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B409440.png)
![6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B409441.png)
![2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B409443.png)
![Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylpropanoate](/img/structure/B409446.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409447.png)
![3-amino-N-(2-methylnaphthalen-1-yl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409448.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)

![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409453.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409454.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B409456.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B409457.png)